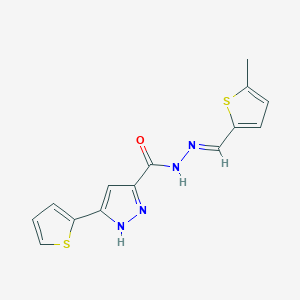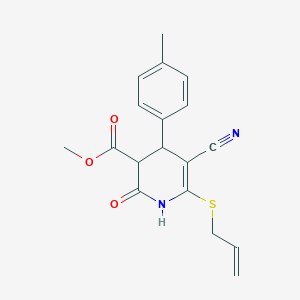![molecular formula C19H20N2O5S B11659447 N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11659447.png)
N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound characterized by the presence of a furan ring, a phenylformamido group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, including the formation of the furan ring, the introduction of the phenylformamido group, and the attachment of the butanoic acid moiety. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylformamido Group: This step often involves the reaction of an amine with a phenylformyl chloride in the presence of a base.
Attachment of the Butanoic Acid Moiety: This can be accomplished through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenylformamido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and phenylformamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylformamido group may produce primary or secondary amines.
Scientific Research Applications
2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The furan ring and phenylformamido group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(FURAN-2-YL)-2-(2-METHYLPHENYL)PROP-2-ENOIC ACID: Shares the furan ring and similar structural features but differs in the substitution pattern.
(2E)-3-(4-{[(FURAN-2-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID: Contains a furan ring and a sulfamoyl group, offering different chemical properties and reactivity.
Uniqueness
2-[(2E)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[(E)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H20N2O5S/c1-27-11-9-15(19(24)25)20-18(23)16(12-14-8-5-10-26-14)21-17(22)13-6-3-2-4-7-13/h2-8,10,12,15H,9,11H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b16-12+ |
InChI Key |
FKOQKPJHNWTXMZ-FOWTUZBSSA-N |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chloro-6-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11659367.png)
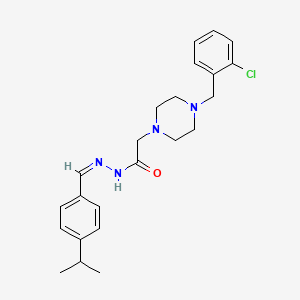
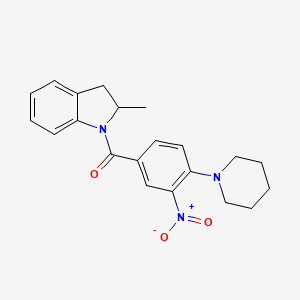
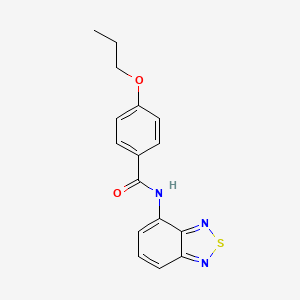
![ethyl (2Z)-5-(4-chlorophenyl)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659389.png)
![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659390.png)
![7-(Benzyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11659398.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B11659400.png)
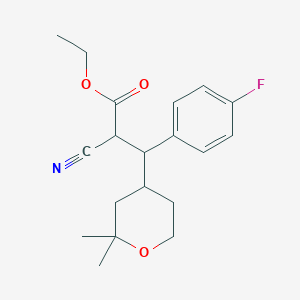
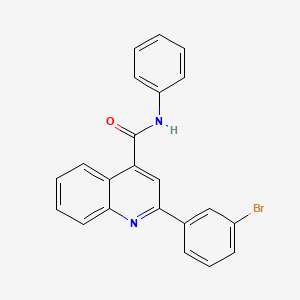
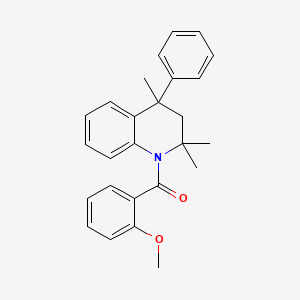
![Ethyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11659410.png)
